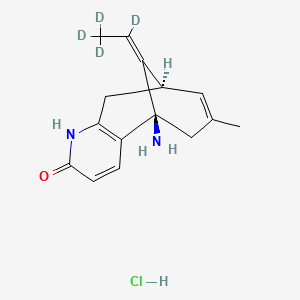

Nevadistinel

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

Nevadistinel undergoes various chemical reactions, primarily involving its role as a modulator of the NMDA receptor. It is involved in reactions that modulate the receptor’s activity, which can include binding to specific sites on the receptor and altering its conformation . Common reagents and conditions used in these reactions are specific to the receptor modulation process, and the major products formed are typically related to the inhibition or activation of the NMDA receptor .

Scientific Research Applications

Nevadistinel has several scientific research applications, particularly in the fields of neuroscience and pharmacology. It is used to study cognitive impairment associated with neurodegenerative diseases, including mild cognitive impairment, mild Alzheimer’s disease, Parkinson’s disease, and Lewy body disease . Research has shown that this compound can improve cognitive functions by modulating the NMDA receptor, making it a promising candidate for therapeutic interventions in these conditions .

Mechanism of Action

Nevadistinel exerts its effects by acting as a positive allosteric modulator of the NMDA receptor . This means that it binds to a site on the receptor that is distinct from the active site, enhancing the receptor’s response to its natural ligand, glutamate . The modulation of the NMDA receptor activity can lead to improved synaptic plasticity and cognitive function, which is particularly beneficial in neurodegenerative diseases .

Comparison with Similar Compounds

Nevadistinel is unique in its specific modulation of the NMDA receptor. Similar compounds include other NMDA receptor modulators such as Neboglamine, cis-Piperidine-2,3-dicarboxylic acid, and LY382884 . These compounds also target the NMDA receptor but may differ in their binding sites, efficacy, and therapeutic applications . This compound’s uniqueness lies in its positive allosteric modulation, which can provide a more targeted and potentially safer therapeutic approach compared to other modulators .

Properties

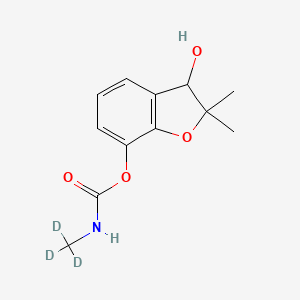

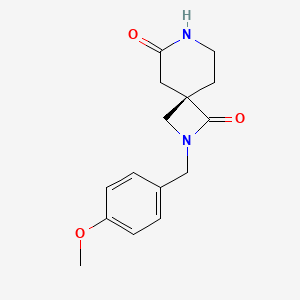

CAS No. |

2181816-92-0 |

|---|---|

Molecular Formula |

C15H18N2O3 |

Molecular Weight |

274.31 g/mol |

IUPAC Name |

(4S)-2-[(4-methoxyphenyl)methyl]-2,7-diazaspiro[3.5]nonane-3,6-dione |

InChI |

InChI=1S/C15H18N2O3/c1-20-12-4-2-11(3-5-12)9-17-10-15(14(17)19)6-7-16-13(18)8-15/h2-5H,6-10H2,1H3,(H,16,18)/t15-/m0/s1 |

InChI Key |

HMFZRGIXXDQHFG-HNNXBMFYSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)CN2C[C@]3(C2=O)CCNC(=O)C3 |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CC3(C2=O)CCNC(=O)C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2P)-2-(isoquinolin-4-yl)-1-[4-(methylamino)-4-oxobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12374560.png)

![(2S,4R)-1-[(2S)-2-(4-cyclopropyltriazol-1-yl)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(5S)-2-(4-methyl-1,3-thiazol-5-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]pyrrolidine-2-carboxamide](/img/structure/B12374572.png)

![[[4-[(2S)-3-[[3-[(2-chloroacetyl)amino]phenyl]methylamino]-2-[[2-(4-fluorophenyl)acetyl]amino]-3-oxopropyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12374601.png)